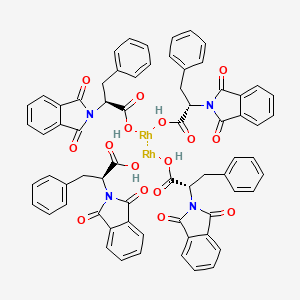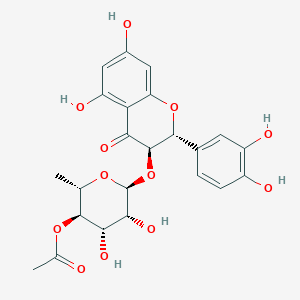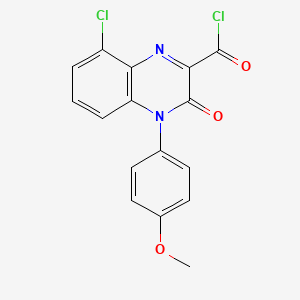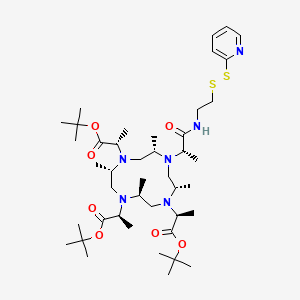
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is a complex organic compound that features a rhodium metal center. This compound is of interest due to its potential applications in various fields such as catalysis, organic synthesis, and medicinal chemistry. The presence of the rhodium metal center can impart unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium precursors such as rhodium chloride or rhodium acetate can be reacted with the organic ligand under controlled conditions to form the desired complex.
Direct Coordination: The organic ligand can be directly coordinated to a rhodium source in the presence of a suitable solvent and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using rhodium salts and the organic ligand. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the rhodium center exchanges one ligand for another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while reduction reactions may produce rhodium-hydride species.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
In biological research, this compound may be explored for its potential as a metallodrug, where the rhodium center can interact with biological molecules and exhibit therapeutic effects.
Medicine
In medicinal chemistry, rhodium complexes are investigated for their anticancer properties, as rhodium can interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells.
Industry
In industrial applications, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The rhodium center can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. Molecular targets and pathways involved include interactions with organic molecules, proteins, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;palladium: Similar structure but with a palladium center instead of rhodium.
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;platinum: Similar structure but with a platinum center instead of rhodium.
Uniqueness
The uniqueness of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium lies in the specific reactivity and properties imparted by the rhodium center. Rhodium complexes often exhibit higher catalytic activity and selectivity compared to their palladium and platinum counterparts, making them valuable in various applications.
Properties
Molecular Formula |
C68H52N4O16Rh2 |
|---|---|
Molecular Weight |
1387.0 g/mol |
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium |
InChI |
InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/t4*14-;;/m0000../s1 |
InChI Key |
IBXVPEIPNVOHCT-LOOITLPLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)







![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



